N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that integrates a morpholine ring, a pyrimidine ring, and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with morpholine to form 4-morpholinopyrimidine.
Sulfonamide Formation: The thiophene-2-sulfonyl chloride reacts with the 4-morpholinopyrimidine under basic conditions to form the sulfonamide linkage.
Methylation: The final step involves the methylation of the nitrogen atom on the pyrimidine ring using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.
Substitution: The pyrimidine ring can undergo various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, especially in the areas of anti-cancer and anti-inflammatory drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene ring.
Mechanism of Action
The mechanism by which N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form strong hydrogen bonds, while the morpholine and pyrimidine rings can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions. These properties enable the compound to modulate the activity of enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the morpholine and pyrimidine rings, making it less versatile in terms of biological activity.
4-Morpholinopyrimidine: Does not have the thiophene sulfonamide group, limiting its applications in material science.
N-Methylthiophene-2-sulfonamide:
Uniqueness
N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in both medicinal chemistry and material science.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c18-22(19,13-2-1-9-21-13)15-10-11-14-4-3-12(16-11)17-5-7-20-8-6-17/h1-4,9,15H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAICQTTVAIRZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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